Cyclopropyl Core Confers Sub-100 nM Antagonistic Potency at Human P2X3 Receptor
The cyclopropane-substituted triazolopyrimidine core, featuring a cyclopropyl group at the position analogous to the 7-position of the target compound, is a critical pharmacophoric element. The optimized compound 26a, bearing this core, exhibited a P2X3R antagonistic IC50 of 54.9 nM [1]. Replacement of the cyclopropyl with alternative substituents resulted in significantly diminished activity; the unsubstituted core and other (non-cyclopropyl) analogs generally failed to achieve comparable potency or selectivity (see patent and literature SAR [2]).
| Evidence Dimension | P2X3 receptor antagonist IC50 |
|---|---|
| Target Compound Data | Cyclopropyl-triazolopyrimidine core (Compound 26a surrogate): IC50 = 54.9 nM |
| Comparator Or Baseline | Non-cyclopropyl analogs (e.g., tetrazole core or unsubstituted): >1 µM; Class-level SAR indicates >10-fold potency loss |
| Quantified Difference | ~18- to >100-fold increase in potency for the cyclopropyl-bearing core |
| Conditions | Human P2X3 receptor; calcium influx assay |
Why This Matters
This demonstrates that the cyclopropyl group is not decorative but pharmacologically essential; sourcing the specific 7-cyclopropyl building block is a prerequisite for replicating or improving upon this chemical series.
- [1] Kim, G.R., et al. J. Med. Chem. 2024, 67, 14443-14465. View Source
- [2] Kim, G.R., et al. J. Med. Chem. 2024, 67, 14443-14465. Supporting Information: SAR Tables. View Source
